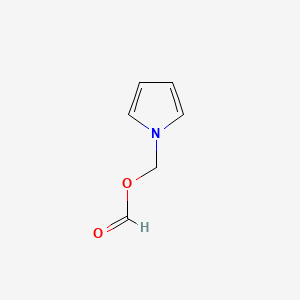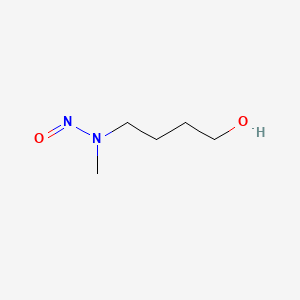
N-Methyl-N-(4-hydroxybutyl)nitrosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(4-hydroxybutyl)nitrosamine is a nitrosamine compound with the chemical formula C5H12N2O2. It is known for its role in scientific research, particularly in the study of carcinogenesis. This compound is structurally characterized by the presence of a nitroso group attached to a methyl and a 4-hydroxybutyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-hydroxybutyl)nitrosamine typically involves the nitrosation of N-methyl-N-(4-hydroxybutyl)amine. This reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl). The reaction proceeds as follows:
- Dissolve N-methyl-N-(4-hydroxybutyl)amine in an aqueous solution.
- Add hydrochloric acid to the solution to create an acidic environment.
- Slowly add sodium nitrite to the mixture while maintaining a low temperature to control the reaction rate.
- The nitrosation reaction occurs, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(4-hydroxybutyl)nitrosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to N-methyl-N-(4-hydroxybutyl)amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(4-hydroxybutyl)nitrosamine is extensively used in scientific research, particularly in the field of carcinogenesis. It serves as a model compound for studying the mechanisms of cancer development, especially bladder cancer. The compound is used to induce tumors in laboratory animals, providing insights into the genetic and molecular changes associated with cancer progression .
Wirkmechanismus
The mechanism of action of N-Methyl-N-(4-hydroxybutyl)nitrosamine involves its metabolic activation to form reactive intermediates that can interact with DNA. These interactions lead to mutations and other genetic alterations, contributing to carcinogenesis. The compound primarily targets the bladder urothelium, where it induces high-grade, invasive cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyl-N-(4-hydroxybutyl)nitrosamine: Another nitrosamine compound used in bladder cancer research.
N-Nitrosodimethylamine: A well-known nitrosamine with carcinogenic properties.
Uniqueness
N-Methyl-N-(4-hydroxybutyl)nitrosamine is unique due to its specific structure and the ability to induce bladder-specific tumors. Its use in research provides valuable insights into the mechanisms of bladder carcinogenesis, making it a crucial tool in cancer studies .
Eigenschaften
CAS-Nummer |
51938-16-0 |
|---|---|
Molekularformel |
C5H12N2O2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
N-(4-hydroxybutyl)-N-methylnitrous amide |
InChI |
InChI=1S/C5H12N2O2/c1-7(6-9)4-2-3-5-8/h8H,2-5H2,1H3 |
InChI-Schlüssel |
QYWUTOQYPOONLE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCCO)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




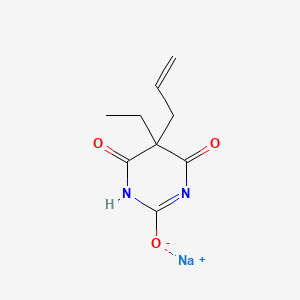
![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)
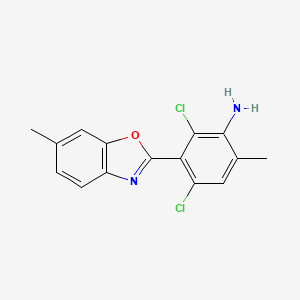
![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
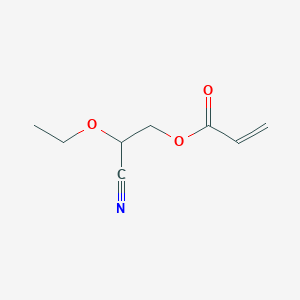


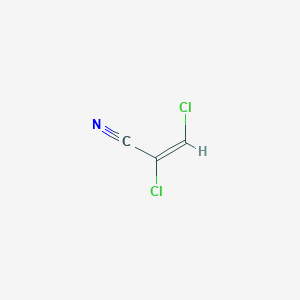
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
